3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
CAS No.: 1338495-13-8
Cat. No.: VC2670507
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338495-13-8 |
|---|---|
| Molecular Formula | C9H14N2O4 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) |
| Standard InChI Key | RFRVHFCFILXVQF-UHFFFAOYSA-N |
| SMILES | CC1(CN(C(=O)NC1=O)CCC(=O)O)C |
| Canonical SMILES | CC1(CN(C(=O)NC1=O)CCC(=O)O)C |
Introduction
Chemical Structure and Identification
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid contains a tetrahydropyrimidine ring with two carbonyl groups at positions 2 and 4, dimethyl substitution at position 5, and a propanoic acid side chain attached to the nitrogen at position 1. This structural arrangement provides the compound with distinctive chemical properties and reactivity patterns.
Basic Identification Data
The compound is precisely identified through various chemical identifiers as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1338495-13-8 |
| Molecular Formula | C₉H₁₄N₂O₄ |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
| Alternative Name | 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid |
Structural Identifiers
For computational and database purposes, the compound can be represented by the following structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) |
| InChIKey | RFRVHFCFILXVQF-UHFFFAOYSA-N |
| SMILES | CC1(CN(C(=O)NC1=O)CCC(=O)O)C |
The structural representation includes a tetrahydropyrimidine ring with geminal dimethyl substitution at the 5-position, carbonyl groups at positions 2 and 4, and a propanoic acid chain connected to the nitrogen at position 1 .
Physical and Chemical Properties
Physical State and Appearance
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is typically obtained as a solid compound. While the search results don't explicitly mention its color, similar pyrimidine derivatives are often white to off-white crystalline solids.
Chemical Properties
The compound possesses several functional groups that define its chemical reactivity:
-
The carboxylic acid group (-COOH) in the propanoic acid side chain, which can participate in esterification, amidation, and salt formation reactions.
-
The two carbonyl groups (C=O) at positions 2 and 4 of the pyrimidine ring, which can undergo nucleophilic addition reactions.
-
The tertiary nitrogen atom at position 1, which is linked to the propanoic acid side chain.
-
The geminal dimethyl groups at position 5, which provide steric hindrance and affect the conformation of the molecule.
These structural features collectively contribute to the compound's stability, solubility, and reactivity profiles, making it suitable for various chemical transformations.
Applications and Research Findings
Pharmaceutical Applications
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid has significant potential in pharmaceutical research and development due to its structural features. The pyrimidine nucleus is a privileged structure in medicinal chemistry, present in numerous bioactive compounds and approved drugs.
The compound can serve as:
-
A building block for the synthesis of more complex pharmaceutical agents
-
A scaffold for designing compounds with potential biological activities
-
An intermediate in the development of targeted therapeutic agents
Agrochemical Applications
Beyond pharmaceutical applications, the compound has potential utility in agrochemical research:
-
As a precursor in the synthesis of crop protection agents
-
For the development of plant growth regulators
-
In the creation of compounds with potential pest control properties
Organic Synthesis Applications
In the broader field of organic chemistry, 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid serves as:
-
A versatile intermediate for heterocyclic chemistry
-
A model compound for studying reaction mechanisms
-
A building block for constructing more complex molecular architectures containing the pyrimidine motif
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
Hazard Statements
The compound carries the following hazard statements:
| Code | Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
When handling 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid, the following precautionary measures are recommended:
-
Avoid breathing dust/fume/gas/mist/vapors/spray
-
Wash skin thoroughly after handling
-
Use only outdoors or in a well-ventilated area
-
Wear protective gloves/protective clothing/eye protection/face protection
-
In case of skin contact, wash with plenty of soap and water
-
If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing
-
In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do
-
Store in a well-ventilated place with the container tightly closed
-
Store locked up
-
Dispose of contents/container to an approved waste disposal plant
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume